N,N'-diethyl(dodecylsulfanyl)methanimidamide hydrobromide
Overview
Description
N,N’-diethyl(dodecylsulfanyl)methanimidamide hydrobromide is a chemical compound with the molecular formula C₁₇H₃₇BrN₂S and a molecular weight of 381.46 g/mol . This compound is known for its unique structure, which includes a dodecylsulfanyl group attached to a methanimidamide core, making it a valuable compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-diethyl(dodecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of dodecylthiol with N,N’-diethylmethanimidamide in the presence of hydrobromic acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Anhydrous conditions to prevent hydrolysis
Catalyst: None required
Industrial Production Methods
Industrial production of N,N’-diethyl(dodecylsulfanyl)methanimidamide hydrobromide follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification: Using recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N,N’-diethyl(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The hydrobromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Various substituted imidamides depending on the nucleophile used.
Scientific Research Applications
N,N’-diethyl(dodecylsulfanyl)methanimidamide hydrobromide has several scientific research applications, including:
Biology: Investigated for its potential as a bioactive compound in antimicrobial studies.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of N,N’-diethyl(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with biological membranes and proteins. The dodecylsulfanyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. Additionally, the imidamide core can interact with protein targets, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
- N,N’-diethyl(dodecylsulfanyl)methanimidamide chloride
- N,N’-diethyl(dodecylsulfanyl)methanimidamide sulfate
- N,N’-diethyl(dodecylsulfanyl)methanimidamide nitrate
Uniqueness
N,N’-diethyl(dodecylsulfanyl)methanimidamide hydrobromide is unique due to its specific hydrobromide counterion, which can influence its solubility and reactivity compared to other similar compounds. The hydrobromide form may also exhibit distinct biological activities and interactions .
Properties
IUPAC Name |
dodecyl N,N'-diethylcarbamimidothioate;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2S.BrH/c1-4-7-8-9-10-11-12-13-14-15-16-20-17(18-5-2)19-6-3;/h4-16H2,1-3H3,(H,18,19);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLDNRWXAFOFJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=NCC)NCC.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979945 | |
Record name | Dodecyl N,N'-diethylcarbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60979945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63680-49-9 | |
Record name | Pseudourea, 2-dodecyl-1,3-diethyl-2-thio-, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063680499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl N,N'-diethylcarbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60979945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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